(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a combination of imidazo[1,2-a]pyridine and piperazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[1,2-a]pyridine with 4-(4-chlorophenyl)piperazine under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce piperazine derivatives with altered functional groups .
Scientific Research Applications
(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
Uniqueness
Compared to similar compounds, (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone stands out due to its unique combination of imidazo[1,2-a]pyridine and piperazine moieties. This structural feature contributes to its diverse chemical reactivity and potential for various biological activities .
Properties
Molecular Formula |
C18H16Cl2N4O |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16Cl2N4O/c19-13-1-4-15(5-2-13)22-7-9-23(10-8-22)18(25)16-12-24-11-14(20)3-6-17(24)21-16/h1-6,11-12H,7-10H2 |
InChI Key |
ZZHXTMXBSDJULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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